molecular formula C11H11N B2700499 2-cyclopropyl-1H-indole CAS No. 40748-44-5

2-cyclopropyl-1H-indole

Cat. No.: B2700499
CAS No.: 40748-44-5
M. Wt: 157.216
InChI Key: INCAQIRDTKGRNM-UHFFFAOYSA-N
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Description

“2-cyclopropyl-1H-indole” is a chemical compound with the molecular formula C11H11N and a molecular weight of 157.21 . It belongs to the class of indole derivatives, which are known for their diverse biological activities and clinical applications .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, often involves the cyclization reaction of 2-alkynylaniline derivatives . This approach is significant as it allows for the construction of 2-substituted or 2,3-disubstituted indoles . The synthesis process typically requires the use of strong bases or transition metal catalysts .


Molecular Structure Analysis

Indole derivatives, such as “this compound”, are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . This makes them aromatic in nature . The indole nucleus is an important heterocyclic system that provides the skeleton to many biologically active pharmacophores .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo various chemical reactions due to their excessive π-electrons delocalization . For instance, electrophilic substitution occurs readily on indole . The specific chemical reactions that “this compound” undergoes would depend on the conditions and reagents used.

Future Directions

Indole derivatives, including “2-cyclopropyl-1H-indole”, have immense potential to be explored for newer therapeutic possibilities . Their diverse biological activities have created interest among researchers to synthesize a variety of indole derivatives .

Properties

IUPAC Name

2-cyclopropyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8/h1-4,7-8,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCAQIRDTKGRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of N-(2-iodophenyl)acetamide (100 mg, 0.38 mmol) in dioxane (750 mL) and 1,1,3,3-tetramethylguanidine (750 mL) was added cyclopropylacetylene (41 mL, 0.49 mmol), bis(triphenylphosphine)palladium(II) chloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol). The reaction was stirred overnight at 80° C. The solution was cooled and partitioned between water and methylene chloride. The organic layer was dried (MgSO4) and concentrated to give the uncyclized Sonagashira coupling product. Dioxane (750 mL) and 1,1,3,3-tetramethylguanidine (750 mL) were added and the reaction was stirred overnight at 90° C. The solution was again partitioned between water and methylene chloride. The organic layer was dried (MgSO4) and concentrated to give the desired indole, which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.54 g of copper(I) iodide is added to a solution of 0.42 g of 2-cyclopropylethynylphenylamine in 20 ml of N,N-dimethylformamide under argon. The reaction mixture is refluxed for 2 hours, and is then concentrated to dryness under reduced pressure. The residue is taken up in a mixture of 200 ml of water and 100 ml of dichloromethane, filtered through Celite®, and then separated by settling out. The organic phase is separated and the aqueous phase is extracted with 50 ml of dichloromethane. The organic phases are combined, washed with 100 ml of water, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified on a 50 g column of 20-45 μm silica, elution being carried out with a 50/50 v/v cyclohexane/dichloromethane mixture. 0.18 g of 2-cyclopropylindole is thus obtained in the form of a yellow solid, the characteristics of which are the following:
Name
2-cyclopropylethynylphenylamine
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.54 g
Type
catalyst
Reaction Step One

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